N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

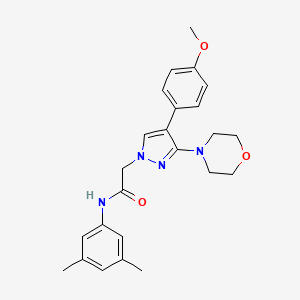

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a substituted pyrazole moiety at the α-carbon. The pyrazole ring is further functionalized with a morpholino group at the 3-position and a 4-methoxyphenyl group at the 4-position. The compound’s structural complexity places it within a broader class of acetamide derivatives studied for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-17-12-18(2)14-20(13-17)25-23(29)16-28-15-22(19-4-6-21(30-3)7-5-19)24(26-28)27-8-10-31-11-9-27/h4-7,12-15H,8-11,16H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLOUBLTMYKZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Pyrazole ring

- Substituents :

- 3,5-Dimethylphenyl group

- 4-Methoxyphenyl group

- Morpholino group

This unique combination of substituents contributes to its biological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. These interactions can modulate enzymatic activities or disrupt protein-protein interactions. The presence of the morpholino group enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy and dimethyl groups on the phenyl rings enhances its potency:

This compound's mechanism involves inducing apoptosis in cancer cells via mitochondrial pathways and inhibiting key signaling pathways such as PI3K/Akt and MAPK.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated activity against various viral strains, including those responsible for respiratory infections. The antiviral mechanism appears to involve inhibition of viral replication through interference with viral RNA synthesis.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties against influenza virus. The study found that treatment with this compound resulted in a dose-dependent reduction in viral titers in infected cells, suggesting potential as a therapeutic agent for viral infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Crystal Packing and Solid-State Geometry

highlights the impact of meta-substituents on phenyl rings in N-(aryl)-2,2,2-trichloro-acetamides. For instance:

- 3,5-Dimethylphenyl derivatives exhibit two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., van der Waals forces) influenced by methyl groups .

- Electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and alter lattice constants compared to electron-donating groups (e.g., CH₃) .

However, the presence of the morpholino-pyrazole moiety introduces steric and electronic effects absent in simpler trichloro-acetamides, likely leading to distinct solid-state behavior.

Functional Group Comparison with Agrochemical Acetamides

lists pesticidal acetamides such as oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which shares a dimethylphenyl group but differs in its oxazolidinyl substituent .

| Compound | Key Substituents | Application |

|---|---|---|

| Target Compound | 3,5-Dimethylphenyl, morpholino-pyrazole | Unknown (hypothetical) |

| Oxadixyl | 2,6-Dimethylphenyl, oxazolidinyl | Fungicide |

Key Differences :

- The morpholino group in the target compound may confer higher polarity and water solubility compared to oxadixyl’s oxazolidinyl ring.

Electronic and Steric Effects of Substituents

In contrast, electron-donating groups (e.g., CH₃) increase electron density .

Target Compound Analysis :

- The 4-methoxyphenyl group on the pyrazole is electron-donating, which may stabilize the acetamide carbonyl via resonance.

- The morpholino group’s lone pairs could participate in hydrogen bonding, a feature absent in simpler trichloro-acetamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.